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Introduction to Nintedanib Stability Profile

Nintedanib is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary
fibrosis (IPF), non-small cell lung cancer (NSCLC), and other chronic fibrosing interstitial lung diseases.
As a small molecule therapeutic with complex chemical structure, nintedanib is susceptible to various
degradation pathways that can impact its safety, efficacy, and shelf life. Forced degradation studies, also
known as stress testing, are critical components of pharmaceutical development that aim to identify likely
degradation products, establish degradation pathways, and develop stability-indicating analytical methods.
These studies provide vital information for formulation development, packaging selection, and storage

condition establishment while supporting regulatory submissions.

The chemical structure of nintedanib contains several labile functional groups that may be susceptible to
hydrolytic, oxidative, photolytic, and thermal degradation. Understanding these vulnerabilities through
systematically designed forced degradation studies enables pharmaceutical scientists to develop robust drug
products with optimal stability profiles. This document presents comprehensive application notes and
detailed experimental protocols for conducting forced degradation studies on nintedanib, incorporating the

most recent research findings and analytical approaches to support drug development activities.
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Forced Degradation Behavior of Nintedanib

Summary of Degradation Patterns

Nintedanib undergoes significant degradation under various stress conditions, with particular susceptibility
to hydrolytic environments and oxidative stressors. A recent systematic forced degradation study
characterized nine degradation products (DPs 1-9) formed under different stress conditions [1]. The drug
substance demonstrated lability to acidic, neutral, and alkaline hydrolytic conditions, as well as hydrogen
peroxide (H202) and AIBN-induced oxidative conditions. Interestingly, nintedanib exhibited stability to
photolytic and thermal stress conditions, and also remained stable in oxidative reaction solutions

containing FeCls or FeSOa [1].

A significant finding from recent studies was the instability of nintedanib when its powder was stored with
added sodium bicarbonate at 40°C/75% relative humidity for three months, suggesting potential
compatibility issues with basic excipients in solid dosage forms [1]. Most notably, the study revealed the
formation of a degradation product upon acid hydrolysis containing a free aromatic amine moiety, which is
considered a structural alert for mutagenicity [1]. This finding has important implications for formulation

strategies and storage condition establishment to prevent the formation of this potentially genotoxic impurity.

Table 1: Summary of Nintedanib Forced Degradation Conditions and Outcomes

Degradation

Stress Condition Details Key Degradation Products
Outcome
Acid Hydrolysis 0.1M HCI, reflux at Significant DP with aromatic amine
70°C degradation (mutagenic alert)
Alkaline Hydrolysis  0.1M NaOH, reflux at Significant Multiple products (DPs 1-9)
70°C degradation
Neutral Hydrolysis Water, reflux at 70°C Moderate Not specified
degradation
Oxidative (H2032) 3% H202, room Significant Multiple products (DPs 1-9)
temperature degradation
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Degradation

Stress Condition Details Key Degradation Products
Outcome

Oxidative (AIBN) AIBN, reflux at 70°C Significant Multiple products (DPs 1-9)
degradation

Photolytic ICH Q1B conditions Stable No significant degradation

Thermal Solid state, 70°C Stable No significant degradation

Metal-catalyzed FeCls/FeSOa Stable No significant degradation

Oxidation

Recent Research on Degradation Behavior

Recent analytical studies have further elucidated nintedanib's degradation behavior. A 2024 study developed
a novel reversed-phase HPLC (RP-HPLC) method for nintedanib quantification that successfully
separated degradants formed through oxidative, photolytic, and hydrolytic processes [2]. The method utilized
a Shimadzu C18 column (250 x 4.6 mm, 5 pm) with isocratic elution comprising 0.1% v/v triethylamine
(TEA) in HPLC-grade water and acetonitrile (65:35% v/v) at a flow rate of 1.0 mL/min, detecting
nintedanib at a retention time of 6.77 minutes with UV detection at 390 nm [2]. This method was validated
according to ICH guidelines and demonstrated linearity in the concentration range of 0.5-4.5 pg/mL with a
correlation coefficient of 0.999, making it suitable for the analysis of nintedanib in bulk drugs and

pharmaceutical formulations.

Another study applied UHPLC-Q-TOF/MS/MS and NMR techniques to characterize nintedanib
degradation products, establishing comprehensive mass fragmentation pathways that facilitated the structural
elucidation of degradation products [1]. The combination of these advanced analytical techniques enabled
researchers to propose degradation mechanisms and assess the physicochemical and ADMET properties
of the drug and its degradation products using predictive software, providing a more comprehensive

understanding of nintedanib's stability profile [1].

Experimental Protocols for Forced Degradation Studies
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Hydrolytic Degradation Studies

3.1.1 Acid and Base Catalyzed Hydrolysis

Objective: To evaluate the susceptibility of nintedanib to hydrolysis under acidic and basic conditions and

identify the resulting degradation products.

Materials and Reagents:

¢ Nintedanib drug substance (=98% purity)
e Hydrochloric acid (HCI, 0.1M)

e Sodium hydroxide (NaOH, 0.1M)

e High-purity water (HPLC grade)

e Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

¢ pH adjustment solutions

Procedure:

e Prepare separate solutions of nintedanib in 0.1M HCI, 0.1M NaOH, and neutral water at a
concentration of 1 mg/mL

¢ Transfer the solutions to round-bottom flasks equipped with reflux condensers

e Add few glass beads or porcelain pieces to prevent bumping

e Reflux at 70°C for 12 hours or until 5-20% degradation is achieved

e Conduct all reflux operations in a fume hood for safety

o After stress testing, cool the solutions to room temperature

¢ Neutralize the acid and base stressed samples before analysis

e Prepare a stressed solution at higher concentration than test concentration, then dilute in appropriate
diluent to achieve test concentration for optimal peak shape in chromatographic analysis [3]

Notes: For drug substances with poor aqueous solubility, use acetonitrile as a co-solvent (typically 20-30%
v/v) as it is relatively inert compared to methanol, which may participate in degradation reactions.
Acetonitrile may degrade under extreme pH conditions to form acetamide or acetic acid, which can appear as

early eluting peaks in RP-HPLC; these can be identified through stressed blank solutions [3].

Oxidative Degradation Studies
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Objective: To investigate the oxidative degradation behavior of nintedanib and characterize the resulting

degradation products.

Materials and Reagents:

¢ Nintedanib drug substance (=98% purity)
Hydrogen peroxide (H202, 3%)
2,2'-Azobis(2-methylpropionitrile) (AIBN)
High-purity water (HPLC grade)
Acetonitrile (HPLC grade)

Procedure:

¢ Prepare nintedanib solution at 1 mg/mL concentration in 3% hydrogen peroxide

e For comparison, prepare solution in AIBN (concentration not specified in literature)

e Store the solutions in dark conditions at room temperature (25-30°C) with constant stirring for 24
hours or until 5-20% degradation is achieved [3]

¢ Avoid using higher temperatures (>30°C) as oxygen content in solvent decreases with increasing

temperature, potentially reducing reaction rates

o After stress period, analyze samples using developed HPLC method

e For certain compounds that undergo free radical initiation at elevated temperatures, higher
temperature conditions may be applied

Notes: Oxidative degradation is one of the most common mechanisms of drug degradation. The use of AIBN
as a free radical initiator provides complementary oxidative stress conditions to hydrogen peroxide,

potentially generating different degradation products [1].

Photolytic Degradation Studies

Objective: To assess the photosensitivity of nintedanib and identify photodegradation products.

Materials and Reagents:

Nintedanib drug substance (=98% purity)
Nintedanib drug product (capsule formulation)
Placebo formulation

Appropriate solvent for sample preparation

Procedure:
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e Prepare samples of drug substance, drug product, and placebo

e Expose samples to combined UV and visible light following ICH Q1B guidelines

e Specific exposure conditions: 1.2 million lux-hours of visible light and 200 watt-hours/square
meter of UV light [3]

e For confirmatory studies, expose samples to three times the ICH recommended light exposure

e Maintain appropriate controls protected from light

¢ Analyze exposed samples and controls using developed stability-indicating method

Notes: Photostability testing should be conducted in a calibrated photostability chamber that controls both

UV and visible light exposure. Samples should be positioned to receive uniform illumination [3].

Thermal and Humidity Stress Studies

Objective: To evaluate the thermal and humidity-driven degradation of nintedanib.

Materials and Reagents:

Nintedanib drug substance (=98% purity)
Nintedanib drug product (capsule formulation)
Placebo formulation

Desiccators or stability chambers with humidity control

Procedure:

e For thermal stress:

o

Spread thin layer of drug substance in petri dish
Store at 70°C for 7 days (for drugs with melting point <150°C) [3]
For drugs with melting point >150°C, stress at 105°C

o

[¢]

[¢]

Monitor degradation at intermediate time points

e For humidity stress:

[¢]

Place samples in stability chambers maintaining 90% relative humidity
Store at 25°C for 7 days
Use saturated salt solutions to maintain specific humidity levels

[¢]

[e]

[e]

Protect parallel control samples with desiccant

e Analyze samples after stress period using validated stability-indicating method
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Degradation Pathways and Mechanisms
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Click to download full resolution via product page
Diagram 1: Nintedanib Degradation Pathways Under Various Stress Conditions

The degradation pathways of nintedanib involve several chemical mechanisms primarily driven by
hydrolytic cleavage and oxidative processes. Under acidic conditions, nintedanib undergoes specific
hydrolysis resulting in the formation of a degradation product containing a free aromatic amine moiety,
which has been identified as a structure alert for mutagenicity [1]. This particular degradation pathway raises
significant safety concerns and necessitates careful control during manufacturing and storage to prevent the

formation of this potentially genotoxic impurity.

Under basic conditions, nintedanib undergoes ester hydrolysis and possibly amide bond cleavage,
resulting in multiple degradation products. The oxidative degradation pathways involve free radical
mechanisms when stressed with AIBN and peroxide-mediated oxidation with hydrogen peroxide,
generating distinct degradation profiles in each case [1]. The stability of nintedanib under photolytic and
thermal stress conditions suggests that the molecule lacks chromophores susceptible to light-induced
reactions and has adequate thermal stability in the solid state, informing appropriate packaging and storage

requirements.
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Analytical Method Development and Validation

Stability-Indicating Method for Nintedanib

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification

of nintedanib and its degradation products.

Materials and Equipment:

e HPLC system with PDA or UV detector

e Shimadzu C18 column (250 x 4.6 mm, 5 um) or equivalent

e ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 um) for UPLC applications
¢ Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Triethylamine (TEA, HPLC grade)

e Orthophosphoric acid (OPA)

e High-purity water (HPLC grade)

Chromatographic Conditions:

e Mobile Phase: 0.1% v/v triethylamine in water (pH adjusted to 3.0 with OPA): Acetonitrile (35:65%
vIv) [2]

¢ Alternative Mobile Phase: Acetonitrile:methanol (90:10) and 0.1% formic acid (pH 3.0) for gradient
elution [1]

¢ Flow Rate: 1.0 mL/min (for conventional HPLC) or appropriate flow for UPLC systems

e Detection Wavelength: 390 nm

e Column Temperature: 25°C

¢ Injection Volume: 20 uL

¢ Run Time: 10-15 minutes (depending on method)

Method Validation Parameters:

e Specificity: No interference from blank, placebo, or degradation products

e Linearity: 0.5-4.5 pg/mL with correlation coefficient 20.999 [2]

e Accuracy: Recovery rate of 99.391+0.468% for 1.5 pg/mL concentration [2]

e Precision: %RSD for six replicate standards <0.04 [2]

¢ Robustness: Evaluation of deliberate variations in mobile phase pH, composition, and temperature

Table 2: Advanced Analytical Techniques for Degradation Product Characterization
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Analytical Technique

Application in Nintedanib
Degradation Studies

Key Information Obtained

UHPLC-Q-TOF/MS/MS

NMR Spectroscopy (*H,

13C, HMBC, HSQC)

FT-IR Spectroscopy

HRMS

LC-MS/IMS

Method Implementation and Application

Structural characterization of
degradation products

Definitive structure elucidation of

major degradation products

Functional group identification

High-resolution mass

determination

Identification and quantification
of degradation products

The developed stability-indicating method should be applied to:

¢ Analyze all forced degradation samples

e Determine peak purity of nintedanib and major degradation peaks using PDA detection

o Establish mass balance by adding together the assay value and levels of degradation products to
see how closely these add up to 100% of initial value [3]

Accurate mass measurement,
fragmentation patterns, elemental
composition

Molecular structure, atomic
connectivity, stereochemistry

Characteristic vibrational modes of
functional groups

Exact molecular mass, confirmation of
molecular formula

Structural information, sensitivity for
trace analysis

¢ |dentify critical peak pairs and potential co-elution issues

¢ Monitor for non-UV active degradants by examining chromatograms at lower wavelengths (200-210
nm) or employing alternative detection techniques such as refractive index (RI) or evaporative light
scattering (ELSD) detection

For mass balance calculations, acceptable criteria should be at least 95%. If mass balance is not achieved,
investigation should include potential reasons such as: degradation products not eluting from HPLC column,
degradation products not detected by the detector used, degradation products lost from sample matrix due to

insolubility, volatility or adsorption losses, or parent compound lost from the sample [3].
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Implications for Formulation Development and Storage

Formulation Strategy Based on Degradation Profile

The forced degradation studies of mintedanib provide critical insights for formulation development. The
significant susceptibility to hydrolysis across acidic, neutral, and alkaline conditions suggests that
nintedanib formulations should be protected from moisture exposure. This necessitates the use of moisture-
resistant packaging and potentially the inclusion of desiccants in the primary packaging. The instability
observed when nintedanib powder was stored with sodium bicarbonate at 40°C/75% RH for three months

indicates incompatibility with basic excipients, which should be avoided in formulation design [1].

The stability of nintedanib under photolytic conditions suggests that specialized light-protective packaging
may not be required, potentially simplifying packaging selection and reducing costs. However, the formation
of a mutagenic degradation product under acidic hydrolysis conditions warrants careful consideration of
gastric pH effects and potential enteric coating to protect the drug from acidic degradation in the stomach.
The development of nanestructured lipid carriers (NLCs) for nintedanib has been explored to improve its

low oral bioavailability (4.7%) and potentially enhance stability through encapsulation [2].

Storage Conditions and Shelf Life Determination

Based on the forced degradation results, nintedanib drug substance and products should be stored under
controlled room temperature conditions (20-25°C) with protection from moisture. The recommended
storage condition for nintedanib capsules is at room temperature between 68°F to 77°F (20°C to 25°C),
keeping the medicine dry and protected from high heat [4]. Accelerated stability studies should focus
primarily on humidity control rather than temperature or photostability, given the specific degradation

profile observed.

The presence of a potentially mutagenic degradation product necessitates establishment of strict
specifications for this impurity and implementation of controls during manufacturing and storage to
prevent its formation. The drug product should be packaged in containers that provide adequate moisture

barrier properties, such as HDPE bottles with desiccants or blister packs with high moisture barrier films.
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Regulatory Considerations and Safety Implications

Mutagenic Degradation Product

The identification of a degradation product with a free aromatic amine moiety formed under acid
hydrolysis conditions represents a significant regulatory concern due to its structural alert for mutagenicity
[1]. According to ICH M7 guidelines, such compounds require strict control at threshold of toxicological
concern (TTC) levels unless sufficient testing demonstrates absence of mutagenic potential. This finding

necessitates:

e Comprehensive mutagenicity testing of the isolated degradation product

e Establishment of a strict specification limit based on the TTC concept (1.5 pg/day intake) if
mutagenicity is confirmed

¢ Implementation of robust controls during manufacturing and storage to prevent formation

¢ Monitoring strategies in stability studies to track formation over the product shelf life

Analytical Procedure Lifecycle Management

The development of stability-indicating methods for nintedanib should follow the Analytical Procedure
Lifecycle Management approach as outlined in ICH Q14, incorporating Quality by Design (QbD)

principles. Method development should consider:

Defining the Analytical Target Profile (ATP) - identifying critical method attributes
Systematic method development - understanding the impact of method parameters on
performance

Method validation per ICH Q2(R1) guidelines

Continuous method verification throughout the method lifecycle

The application of quality risk management tools (ICH Q9) should be employed to identify potential risks

to method performance and implement appropriate controls.

Conclusion
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Forced degradation studies of nintedanib have revealed a specific stability profile characterized by
significant susceptibility to hydrolytic degradation across acidic, neutral, and alkaline conditions, as well
as vulnerability to oxidative degradation using hydrogen peroxide and AIBN. Most notably, these studies
identified the formation of a degradation product with a free aromatic amine moiety under acid hydrolysis
conditions, representing a structural alert for mutagenicity that requires careful control strategy
implementation. Conversely, nintedanib demonstrated stability to photolytic and thermal stress

conditions, informing appropriate packaging and storage requirements.

The experimental protocols and analytical methods detailed in this application note provide a comprehensive
framework for conducting forced degradation studies on nintedanib. The stability-indicating HPLC method
utilizing a C18 column with triethylamine buffer and acetonitrile mobile phase has been demonstrated to
effectively separate mintedanib from its degradation products. Implementation of these protocols will
support the development of robust nintedanib formulations with optimized stability profiles, ensuring

patient safety and product quality throughout the shelf life.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Technique Innovation & Translatability

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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